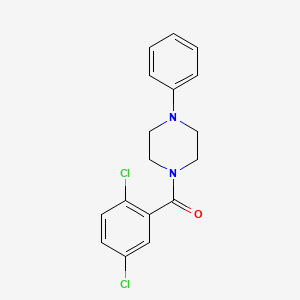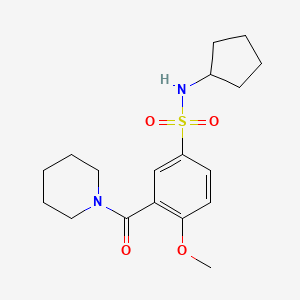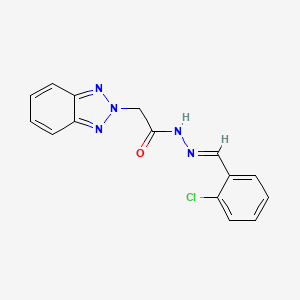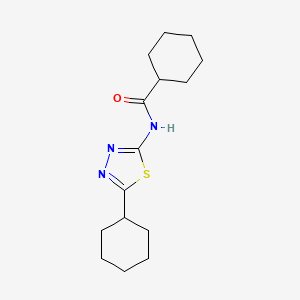![molecular formula C15H14FNO3 B5522174 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)
4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related methoxybenzaldehyde oximes involves strategic chemical reactions that afford these compounds in high yields and purities. For instance, the synthesis of 3-fluoro-4-methoxybenzaldehyde, a related compound, demonstrates a simplified method that avoids the use of hazardous acids, highlighting the evolution towards more environmentally friendly chemical syntheses (Wang Bao-jie, 2006).
Molecular Structure Analysis
The crystal structures of methoxybenzaldehyde oxime derivatives reveal diverse conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical reactivity and interactions. These structures exhibit different arrangements of methoxy groups and oxime units, leading to various intermolecular hydrogen bonds that stabilize the crystal structures (L. Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde oximes, such as oxidation, can lead to the synthesis of valuable fluorinated compounds. The oxidation of substituted 4-fluorobenzaldehydes, for instance, is a key step in synthesizing fluoroguaiacol and fluorocatechol, showcasing the reactivity of these compounds in producing fluorinated derivatives for various applications (P. Chakraborty & M. Kilbourn, 1991).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biodistribution
- Prosthetic Groups for PET Imaging : (Glaser et al., 2008) discussed the use of novel prosthetic groups, including 4-[(18)F]fluorobenzaldehyde, for positron emission tomography (PET) imaging. They focused on the biodistribution and tumor uptake of these compounds in mice, demonstrating their potential in medical imaging.
Crystal Structures and Chemical Properties
- Structural Analysis of Oxime Derivatives : The crystal structures of methoxybenzaldehyde oxime derivatives, including compounds similar to 4-(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime, were analyzed by (Gomes et al., 2018) They investigated different hydrogen-bonding patterns and conformations, contributing to the understanding of the chemical behavior of these compounds.
Organic Synthesis and Catalysis
- Electrosynthesis and Hydrogenation : A study by (Sherbo et al., 2018) described the pairing of electrosynthesis of 4-methoxybenzaldehyde with hydrogenation reactions. This approach demonstrates the efficient use of electricity in driving organic reaction chemistry, highlighting the versatility of such compounds in synthetic applications.
Photocatalytic Applications
- Photocatalytic Oxidation : Research by (Higashimoto et al., 2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes. This study provides insight into the potential use of similar compounds in photocatalytic processes, which are significant for environmental and synthetic applications.
Bioactivities and Molecular Interactions
- Molecular Docking Investigations : (Ghalla et al., 2018) conducted studies on 4-methoxybenzaldehyde, examining its intermolecular interactions and molecular docking behavior. This research aids in understanding the bioactive properties of similar compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUAFBGJOBIJN-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)
![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)




![3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)
![2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5522156.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)
![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)
![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)
